

# 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine molecular weight

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## Compound of Interest

Compound Name: 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1325008

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## An In-depth Technical Guide to 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

For researchers, scientists, and professionals in drug development, the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, represents a privileged heterocyclic motif. Its structural resemblance to endogenous purines enables it to interact with a multitude of biological targets, most notably protein kinases. The strategic introduction of a fluorine atom and an iodine atom at the 5th and 3rd positions, respectively, can significantly modulate the compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of **5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine**, its properties, relevant experimental protocols, and its role in modulating key cellular signaling pathways.

## Core Compound Properties

The fundamental physicochemical properties of **5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine** are summarized below. This data is essential for its application in experimental settings, from reaction setup to analytical characterization.

Property	Value	Reference
Molecular Weight	262.02 g/mol	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FIN <sub>2</sub>	[1][2]
CAS Number	900514-10-5	[1][2]
Canonical SMILES	<chem>C1=C(C2=C(N1)C=C(C=N2)F)</chem> <chem>I</chem>	[1]
InChI Key	InChI=1S/C7H4FIN2/c8-5-1-2- 9-7-6(5)4(10)3-11-7	[1]

## Biological Context and Therapeutic Potential

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are recognized for their significant inhibitory activity against several critical kinase targets implicated in diseases such as cancer. [3] The core structure serves as a versatile pharmacophore for developing potent and selective inhibitors.

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, for instance, is a key driver in various cancers.[4][5] Compounds based on the 1H-pyrrolo[2,3-b]pyridine skeleton have been successfully designed to target FGFRs, thereby inhibiting downstream signaling cascades like RAS–MEK–ERK and PI3K–Akt that are crucial for cell proliferation and survival.[4] The fluorination at the 4- or 5-position can enhance binding affinity and metabolic stability, making these compounds promising candidates for therapeutic development.[3]

## Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, based on methodologies reported in the literature for analogous compounds.

## General Synthesis of a 1H-pyrrolo[2,3-b]pyridine Derivative

This protocol outlines a representative synthesis for a substituted 1H-pyrrolo[2,3-b]pyridine, which can be adapted for the synthesis of **5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine**.

Materials:

- Substituted 3-ethynylpyridin-2-amine
- Anhydrous methanol
- Glacial acetic acid (catalytic amount)
- Sodium cyanoborohydride
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve the starting material, a substituted 3-ethynylpyridin-2-amine, in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
- Add a catalytic amount of glacial acetic acid to the solution.
- In a separate vessel, weigh the required amount of sodium cyanoborohydride (approx. 1.1 equivalents) under a nitrogen atmosphere and add it to the reaction mixture.
- Heat the mixture to 60°C and stir. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is no longer detected.[\[6\]](#)
- Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
- Dissolve the resulting residue in dichloromethane and wash it twice with water.
- Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate the solvent.

- Purify the crude product by silica gel column chromatography to obtain the final 1H-pyrrolo[2,3-b]pyridine derivative.[6]
- Characterize the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure and purity.

## In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration ( $\text{IC}_{50}$ ) of a test compound against a specific protein kinase.

### Materials:

- Recombinant kinase enzyme (e.g., FGFR1)
- Kinase substrate (e.g., a synthetic peptide)
- ATP (Adenosine triphosphate)
- Test compound (dissolved in DMSO)
- Assay buffer (e.g., Tris-HCl,  $\text{MgCl}_2$ , DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates
- Plate reader

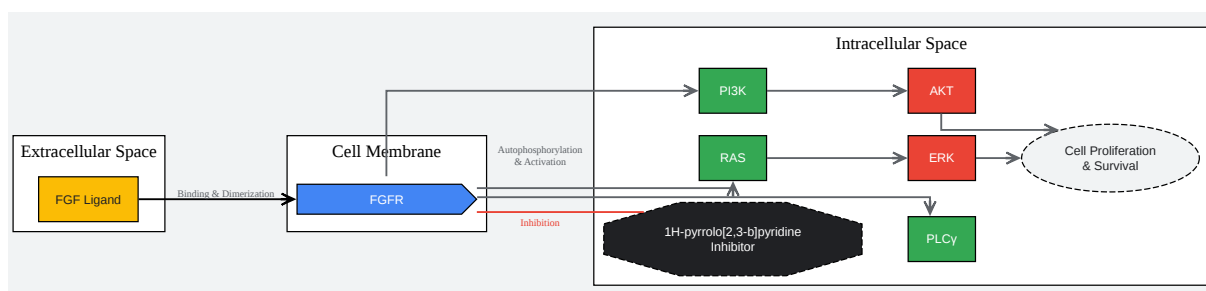
### Procedure:

- Prepare serial dilutions of the test compound in DMSO and then dilute further in the assay buffer.
- In a 384-well plate, add the kinase enzyme, the substrate, and the diluted test compound.
- Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its  $K_m$  value for the specific kinase.

- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Stop the reaction and quantify the amount of ADP produced using a suitable detection reagent. The signal is typically a luminescent or fluorescent readout.
- Run control reactions including "no enzyme" and "no compound" (vehicle control).
- Measure the signal using a plate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
- Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Signaling Pathway Visualization

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) pathway. The diagram below illustrates the mechanism by which these inhibitors block downstream signaling.



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Caption: FGFR signaling pathway and its inhibition by a 1H-pyrrolo[2,3-b]pyridine derivative.

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